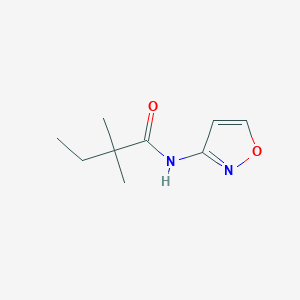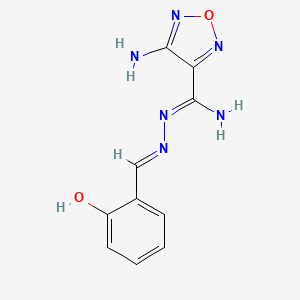
methyl 3-butyryl-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-butyryl-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl 3-butyryl-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine synthesis pathway, which is required for DNA synthesis. Inhibition of DHODH leads to the depletion of pyrimidine nucleotides, which ultimately leads to cell death.
Biochemical and Physiological Effects:
Methyl 3-butyryl-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been found to exhibit anti-inflammatory activity and has been proposed as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 3-butyryl-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on methyl 3-butyryl-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate. One potential direction is the development of more efficient synthesis methods that can overcome the limitations of the current method. Another potential direction is the investigation of the compound's potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further research could be conducted to investigate the compound's potential as a therapeutic agent for other diseases, such as viral infections.
Méthodes De Synthèse
Methyl 3-butyryl-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate can be synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the use of various chemicals such as butyric acid, cyclohexanone, and dimethylamine. The reaction involves the formation of a cyclic intermediate, which is then converted to the final product through further reactions.
Applications De Recherche Scientifique
Methyl 3-butyryl-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of research has been in the field of medicinal chemistry, where the compound has shown potential as a therapeutic agent. It has been found to exhibit potent antitumor activity against various cancer cell lines.
Propriétés
IUPAC Name |
methyl 3-butanoyl-2-hydroxy-6,6-dimethyl-4-methyliminocyclohex-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-6-7-10(17)11-9(16-4)8-15(2,3)12(13(11)18)14(19)20-5/h12,18H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAMTBRIOUUBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(C(CC1=NC)(C)C)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-butanoyl-6,6-dimethyl-4-(methylamino)-2-oxocyclohex-3-ene-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide](/img/structure/B6075938.png)
![N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6075945.png)
![1-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6075950.png)
![5-(3,4-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6075957.png)
![2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075967.png)

![2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6075974.png)
![4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B6075976.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B6075981.png)
![4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol](/img/structure/B6075987.png)
![1-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B6075992.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide](/img/structure/B6075995.png)

